

PRT062607 Hydrochloride: A Deep Dive into the Syk Inhibition Pathway

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Compound of Interest		
Compound Name:	PRT062607 Hydrochloride	
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Introduction

PRT062607 hydrochloride, also known as P505-15, is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors.[1][3] Its involvement in aberrant signaling pathways associated with autoimmune diseases and B-cell malignancies has made it a compelling therapeutic target. This technical guide provides an in-depth overview of the PRT062607 hydrochloride-mediated Syk inhibition pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions.

Mechanism of Action and Signaling Pathway

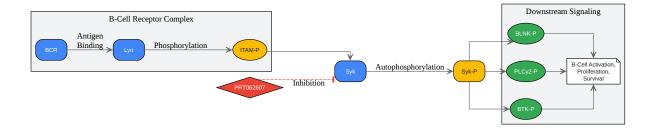
PRT062607 acts as a highly specific inhibitor of Syk, with an IC50 of 1 nM in cell-free assays. [4] Its selectivity for Syk is over 80-fold greater than for other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70.[2] By binding to the ATP-binding pocket of Syk, PRT062607 prevents the phosphorylation and activation of Syk, thereby blocking downstream signaling cascades.

In the context of B-cell signaling, activation of the BCR by an antigen leads to the recruitment and activation of Src family kinases, such as Lyn, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79a and



CD79b. Phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk, leading to Syk's recruitment to the receptor complex and its subsequent activation through phosphorylation.

Activated Syk, in turn, phosphorylates a number of downstream adaptor proteins and enzymes, including B-cell linker protein (BLNK), phospholipase C gamma 2 (PLCy2), and Bruton's tyrosine kinase (BTK). This cascade of phosphorylation events ultimately results in the activation of transcription factors such as NF-kB and NFAT, leading to B-cell proliferation, differentiation, and antibody production. PRT062607 effectively abrogates these downstream events by inhibiting the initial Syk activation step.



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PRT062607 Inhibition of the Syk Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for **PRT062607 hydrochloride** in various assays.

Table 1: In Vitro Potency and Selectivity



Target	Assay Type	IC50	Selectivity vs. Syk	Reference
Syk	Cell-free	1 nM	-	[4]
Fgr	Cell-free	>80 nM	>80-fold	[2]
Lyn	Cell-free	>80 nM	>80-fold	[2]
FAK	Cell-free	>80 nM	>80-fold	[2]
Pyk2	Cell-free	>80 nM	>80-fold	[2]
Zap70	Cell-free	>80 nM	>80-fold	[2]

Table 2: Cellular Activity

Assay	Cell Type	Stimulus	Endpoint	IC50	Reference
B-cell Activation	Human Whole Blood	Anti-IgD	CD69 Upregulation	324 nM	[3][4]
Basophil Degranulatio n	Human Whole Blood	Anti-IgE	CD63 Upregulation	205 nM	[3][4]
BLNK Phosphorylati on	Ramos B- cells	Anti-IgM	Phospho- BLNK	178 nM	[5]
ERK Phosphorylati on	Human Whole Blood	Anti-IgD	Phospho- ERK	660 nM	[3]

Table 3: In Vivo Efficacy



Model	Species	Dosing Regimen	Endpoint	Result	Reference
Collagen- Induced Arthritis	Rat	Oral, daily	Reduction in paw swelling	Dose- dependent anti- inflammatory activity	[4]
Non- Hodgkin's Lymphoma Xenograft	Mouse	10, 15, 20 mg/kg, oral, twice daily	Tumor growth inhibition	Significant inhibition of tumor growth	[5]
BCR- mediated Splenomegal y	Mouse	15 mg/kg, oral, twice daily	Spleen weight	Significant reduction in spleen weight	[5]

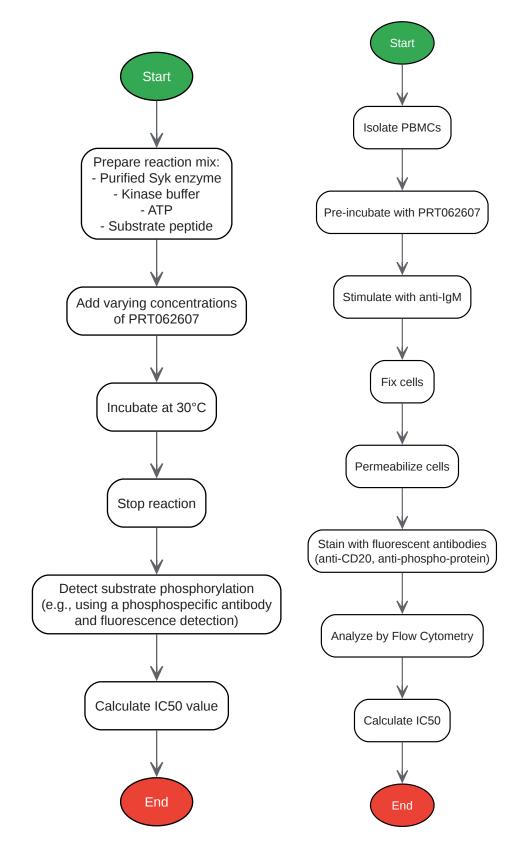
Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Syk Inhibition Assay (Cell-free)

This assay determines the direct inhibitory effect of PRT062607 on purified Syk kinase activity.





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